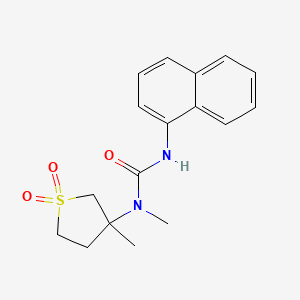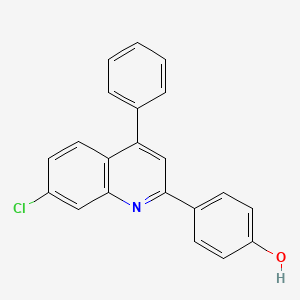
4-(7-Chloro-4-phenylquinolin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-Chloro-4-phenylquinolin-2-yl)phenol is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenol group attached to a quinoline ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency and ensure consistent product quality .
化学反应分析
Types of Reactions
4-(7-Chloro-4-phenylquinolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-(7-Chloro-4-phenylquinolin-2-yl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound has been shown to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing oxidative damage.
Neuroinflammation Reduction: It reduces neuroinflammation by downregulating the expression of pro-inflammatory cytokines and enzymes.
Calcium Homeostasis: The compound helps normalize calcium homeostasis by modulating Ca2+ ATPase activity in neural tissues.
相似化合物的比较
Similar Compounds
7-Chloro-4-phenoxyquinoline: Known for its cytotoxic activity against cancer cell lines.
4,7-Dichloroquinoline: An intermediate used in the synthesis of various quinoline derivatives.
Uniqueness
4-(7-Chloro-4-phenylquinolin-2-yl)phenol stands out due to its unique combination of a phenol group and a quinoline ring system, which imparts distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and neuroinflammation makes it a promising candidate for further research in neurodegenerative diseases and other medical applications .
属性
分子式 |
C21H14ClNO |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
4-(7-chloro-4-phenylquinolin-2-yl)phenol |
InChI |
InChI=1S/C21H14ClNO/c22-16-8-11-18-19(14-4-2-1-3-5-14)13-20(23-21(18)12-16)15-6-9-17(24)10-7-15/h1-13,24H |
InChI 键 |
GZQQPSHZLTZXSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


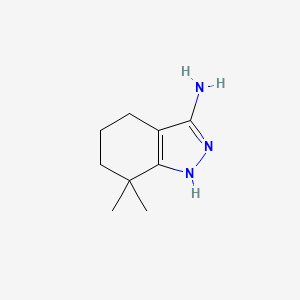
![6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15111802.png)
![1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B15111810.png)
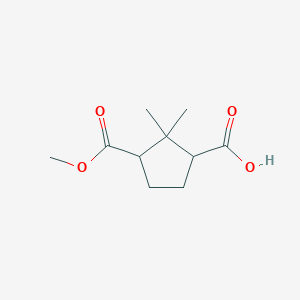
![5,6-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B15111816.png)
![2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15111821.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(1,2-dihydroacenaphthylen-5-yl)ethanone](/img/structure/B15111832.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(3-methoxybenzyl)methanamine](/img/structure/B15111833.png)
![(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15111844.png)
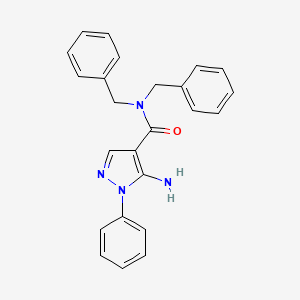
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15111855.png)
![2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde](/img/structure/B15111862.png)
